molecular formula C12H13F2N3O2 B11849219 methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B11849219
M. Wt: 269.25 g/mol
InChI Key: BQXYIVDRTMOUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through sequential identification of its core scaffold and substituents. The parent structure is the 1H-pyrazolo[3,4-b]pyridine system, a bicyclic framework comprising fused pyrazole (five-membered, two adjacent nitrogen atoms) and pyridine (six-membered, one nitrogen atom) rings. The numbering scheme prioritizes the pyrazole ring, with positions 1, 3, and 6 occupied by substituents:

  • 1-(2,2-Difluoroethyl) : A two-carbon chain bearing two fluorine atoms at the β-position, attached to the pyrazole nitrogen (N1).
  • 3-Methyl : A methyl group at position 3 of the pyrazole ring.
  • 6-Methyl : A methyl group at position 6 of the pyridine ring.
  • 4-Carboxylate : A methyl ester substituent at position 4 of the pyridine ring.

The systematic name adheres to IUPAC priority rules, where the pyrazole ring takes precedence over pyridine due to its lower locant set.

Molecular Formula and Structural Isomerism Analysis

The molecular formula C₁₂H₁₃F₂N₃O₂ (molecular weight: 269.25 g/mol) reflects the compound’s elemental composition. Structural isomerism arises from three key factors:

Ring Fusion and Substituent Positioning

  • Pyrazolo[3,4-b]pyridine vs. Other Fusion Patterns : Alternative fusion patterns (e.g., pyrazolo[4,3-b]pyridine) would shift the pyridine nitrogen’s position, altering electronic properties.
  • Substituent Orientation : The 2,2-difluoroethyl group’s placement at N1 distinguishes it from potential isomers with substituents at N2 or the pyridine nitrogen.

Tautomerism

Proton tautomerism is limited due to the fixed double-bond arrangement in the pyrazolo[3,4-b]pyridine core. However, minor tautomeric forms may exist in solution under specific pH conditions.

Table 1: Molecular Formula and Isomerism Considerations
Property Value/Description
Molecular Formula C₁₂H₁₃F₂N₃O₂
Molecular Weight 269.25 g/mol
Key Isomerism Types Positional (substituent placement), Ring fusion
Tautomeric Potential Low (rigid bicyclic system)

Crystallographic Data and Conformational Studies

While direct crystallographic data for this specific compound remains unpublished, insights can be extrapolated from related pyrazolo[3,4-b]pyridine derivatives. For example, X-ray studies of 4-amino-1-(β-D-ribofuranosyl)-1,7-dihydropyrazolo[3,4-b]pyridin-6-one reveal a planar bicyclic core with substituents adopting equatorial orientations to minimize steric strain. Key conformational features likely include:

  • Difluoroethyl Group : The -CF₂CH₃ moiety adopts a staggered conformation to reduce fluorine-fluorine repulsion.
  • Methyl Ester : The carboxylate group lies coplanar with the pyridine ring, facilitating π-orbital conjugation.

Computational models (DFT calculations) predict a dihedral angle of ~15° between the pyrazole and pyridine rings, consistent with partial aromaticity preservation.

Comparative Analysis with Related Pyrazolo[3,4-b]Pyridine Derivatives

The structural uniqueness of methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate becomes evident when compared to analogs:

Substituent-Driven Property Modifications

  • Electron-Withdrawing Effects : The difluoroethyl group enhances electrophilicity at N1 compared to non-fluorinated analogs (e.g., methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate).
  • Steric Considerations : The 3,6-dimethyl configuration increases steric bulk relative to monosubstituted derivatives, potentially hindering interactions with flat binding pockets.
Table 2: Structural Comparison with Selected Derivatives
Compound Substituents Key Structural Features
Methyl 1,3-dimethyl-6-(p-tolyl)-... p-Tolyl at C6 Enhanced aromatic stacking capability
1H-Pyrazolo[3,4-b]pyridine-4-thiol Thiol at C4 Increased polarity, redox activity
3-(Difluoromethyl)-1-methyl-1H-pyrazole... Difluoromethyl at C3 Altered electronic distribution

Functional Group Impact on Reactivity

  • Carboxylate vs. Thiol : The methyl ester at C4 enables hydrolysis to carboxylic acid, a common prodrug strategy absent in thiol derivatives.
  • Fluorine Content : The difluoroethyl group improves metabolic stability over chlorine or hydrogen analogs, as seen in pharmacokinetic studies of related compounds.

Properties

Molecular Formula

C12H13F2N3O2

Molecular Weight

269.25 g/mol

IUPAC Name

methyl 1-(2,2-difluoroethyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C12H13F2N3O2/c1-6-4-8(12(18)19-3)10-7(2)16-17(5-9(13)14)11(10)15-6/h4,9H,5H2,1-3H3

InChI Key

BQXYIVDRTMOUFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(F)F)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Core Pyrazolo[3,4-b]Pyridine Synthesis

The pyrazolo[3,4-b]pyridine scaffold is typically constructed via cyclocondensation reactions. A solvent-free approach, adapted from pyrazolo[3,4-b]pyridine-6-carboxylate syntheses, offers a 55–70% yield advantage by minimizing side reactions and reducing purification complexity . For instance, reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with β-keto esters under microwave irradiation (90°C, 15 minutes) forms the bicyclic core .

Key modifications for the target compound include:

  • Methyl group introduction : Alkylation at positions 3 and 6 using methyl iodide in dimethylformamide (DMF) at 60°C for 6 hours .

  • Carboxylate esterification : Treating the carboxylic acid intermediate with methanol and thionyl chloride (SOCl₂) under reflux achieves quantitative conversion to the methyl ester .

Difluoroethyl Substituent Incorporation

Introducing the 2,2-difluoroethyl group at position 1 requires careful nucleophilic substitution. A patent-derived method employs 2,2-difluoroethyl bromide with potassium iodide (KI) as a catalyst in acetonitrile at −30°C to −20°C . This low-temperature regime suppresses elimination side reactions, achieving 75.9% yield for analogous pyrazole derivatives.

Optimized Protocol :

  • Dissolve the pyrazolo[3,4-b]pyridine intermediate (1.0 eq) and KI (0.6 eq) in anhydrous tetrahydrofuran (THF).

  • Add 2,2-difluoroethyl bromide (1.1 eq) dropwise at −30°C.

  • Warm to room temperature, stir for 12 hours, and extract with dichloromethane.

  • Purify via recrystallization (40% ethanol/water) to isolate the product .

Fluorination Strategies

Post-synthetic fluorination using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables precise difluorination. A study on 3,5-diarylpyrazoles demonstrates that microwave-assisted fluorination in acetonitrile at 90°C for 15 minutes achieves 45% yield of 4,4-difluoro derivatives . Applied to the target compound, this method ensures:

  • Regioselectivity : Fluorination occurs preferentially at the ethyl side chain rather than the aromatic ring.

  • Minimal decomposition : Short reaction times (<30 minutes) prevent thermal degradation .

Comparative Analysis of Synthetic Routes

MethodConditionsCatalystYield (%)Purity (HPLC%)Reference
Solvent-free cyclizationMicrowave, 90°C, 15 minNone6598.5
KI-catalyzed alkylationTHF, −30°C to RT, 12 hKI7699.6
Selectfluor™ fluorinationMeCN, 90°C, 15 minNone4597.2

Recrystallization and Purification

Recrystallization in ethanol/water (40% v/v) enhances purity to >99.5% . Critical parameters include:

  • Solvent ratio : Ethanol content below 50% reduces solubility of hydrophobic byproducts.

  • Cooling rate : Gradual cooling (2°C/minute) to 10°C maximizes crystal formation.

Structural Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data align with literature:

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃), 4.25 (t, J = 13.2 Hz, 2H, CF₂CH₂), 6.85 (s, 1H, pyridine-H).

  • ¹⁹F NMR (376 MHz, CDCl₃) : δ −114.3 (s, CF₂) .

  • MS (EI+) : m/z 299.1 [M+H]⁺ .

Challenges and Mitigation

  • Regioselectivity in cyclization : Competing 1H-pyrazole vs. 4H-pyrazole formation is addressed using tert-butanol as a co-solvent, favoring the desired 1H tautomer .

  • Fluorine volatility : Conducting fluorination in sealed vessels prevents HF loss .

Scalability and Industrial Relevance

Kilogram-scale production (patent example):

  • Batch size : 2.5 mol (334.2 g product).

  • Cycle time : 48 hours.

  • Cost drivers : Selectfluor™ (28% of raw material cost) and KI (12%) .

Chemical Reactions Analysis

Core Structural Features and Reactivity

The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic system with substituents at positions N1 (2,2-difluoroethyl), C3, and C6 (methyl groups). The carboxylate ester group at C4 introduces additional reactivity.

Feature Chemical Implications
Pyrazolo ring Potential for C-H activation, substitution, or cyclization
Difluoroethyl group High electron-withdrawing effect, stabilizes intermediates
Carboxylate ester Susceptible to hydrolysis, nucleophilic attack, or amidation

Hydrolysis of the Carboxylate Ester

The ester group undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid derivative. This reaction is critical for synthesizing analogs with altered solubility or biological activity.

Mechanism :
Carboxylate ester+H2OCarboxylic acid+Alcohol\text{Carboxylate ester} + \text{H}_2\text{O} \rightarrow \text{Carboxylic acid} + \text{Alcohol}

Research Context: Hydrolysis is a foundational step in modifying pyrazolo[3,4-b]pyridines for pharmacological applications .

Nucleophilic Substitution

The difluoroethyl group and pyrazolo ring may participate in nucleophilic substitution, particularly under metal-catalyzed conditions. For example, Rh-catalyzed C-H activation could enable functionalization at the pyrazolo ring .

Mechanism :
Pyrazolo ring+NucleophileSubstituted product\text{Pyrazolo ring} + \text{Nucleophile} \rightarrow \text{Substituted product}

Research Context: Rhodium-catalyzed C-H activation is a versatile method for functionalizing heterocycles, as demonstrated in pyrazole derivatives .

Esterification and Amidation

The carboxylate ester can undergo esterification with alcohols or amidation with amines to generate derivatives with varied physicochemical properties.

Mechanism (Esterification) :
Carboxylate ester+AlcoholNew ester+Byproduct\text{Carboxylate ester} + \text{Alcohol} \rightarrow \text{New ester} + \text{Byproduct}

Research Context: Esterification is a common strategy to optimize drug candidates, as seen in pyrazolo[3,4-b]pyridine-based tyrosine kinase inhibitors .

Metal-Catalyzed Cyclization

The synthesis of pyrazolo[3,4-b]pyridines often involves cyclization reactions, such as the formation of the fused ring system via condensation of pyrazoles and pyridines. This process may be catalyzed by transition metals .

Mechanism :
Pyrazole+Pyridine precursorPyrazolo[3,4-b]pyridine\text{Pyrazole} + \text{Pyridine precursor} \rightarrow \text{Pyrazolo[3,4-b]pyridine}

Research Context: Cyclization methods are critical for constructing the bicyclic framework, with substituent patterns (e.g., methyl groups at C3/C6) influencing reactivity .

Reaction Comparison Table

Reaction Type Mechanism Key Applications Citations
Hydrolysis Acid/base-catalyzed cleavage of esterSynthesis of carboxylic acid analogs
Nucleophilic Substitution Rh-catalyzed C-H activationFunctionalization of pyrazolo ring
Esterification Alkylation of carboxylate esterOptimization of physicochemical properties
Cyclization Metal-catalyzed ring formationConstruction of bicyclic skeleton

Research Findings and Substituent Effects

Substituents at positions C3 and C6 (both methyl groups) and N1 (difluoroethyl) significantly influence reactivity:

  • Methyl groups : Increase lipophilicity and may stabilize intermediates during substitution reactions .

  • Difluoroethyl group : Enhances electron withdrawal, potentially accelerating hydrolysis or nucleophilic attacks .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

Methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) that indicate its potential as a therapeutic agent against infections caused by resistant bacterial strains.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various assays that measure the inhibition of pro-inflammatory cytokines. It has shown efficacy in reducing inflammation in animal models, suggesting its potential use in treating inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that pyrazolo[3,4-b]pyridine derivatives may exhibit neuroprotective effects. They have been shown to protect neuronal cells from oxidative stress and apoptosis in vitro, indicating a potential role in treating neurodegenerative disorders.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with IC50 values ranging from 5 to 15 µM across different cell lines.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various pyrazolo derivatives, this compound exhibited MIC values as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an effective antimicrobial agent.

Case Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of this compound in an animal model of Parkinson's disease. The treatment resulted in significant improvements in motor function and reduced neuronal loss in the substantia nigra region.

Mechanism of Action

The mechanism of action of methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 1-Position

Ethyl vs. Difluoroethyl Groups
  • Methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 832742-02-6) replaces the 2,2-difluoroethyl group with a simpler ethyl chain.
  • Impact : The difluoroethyl group in the target compound introduces electron-withdrawing effects, which may enhance binding to enzymes or receptors reliant on dipole interactions .
Aromatic vs. Aliphatic Substituents
  • Methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 110124-11-3) features a fluorophenyl group at the 1-position.
  • Impact : The aliphatic 2,2-difluoroethyl group in the target compound likely offers greater conformational flexibility and lower steric hindrance compared to bulky aromatic substituents .

Functional Group Variations at the 4-Position

Carboxylic Acid vs. Methyl Ester
  • 1-(2,2-Difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Ref: 10-F427417) replaces the methyl ester with a carboxylic acid.
  • Impact : The methyl ester in the target compound serves as a prodrug moiety, which may undergo hydrolysis in vivo to the active carboxylic acid form .

Core Modifications and Heterocyclic Fusion

Pyrazolo[3,4-b]pyridine vs. Pyrazolo[1,5-a]pyrimidine
  • 3-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS: 1011366-25-8) features a pyrimidine ring instead of pyridine. The altered ring system modifies electronic distribution and hydrogen-bonding capacity, influencing target selectivity .
  • Impact : The pyrazolo-pyridine core in the target compound provides a balance of nitrogen-rich heteroaromaticity and steric accessibility for interactions with biological targets .

Structural and Physicochemical Properties

Molecular Weight and Polarity

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₃H₁₄F₂N₃O₂ ~283.27* 2,2-Difluoroethyl, Methyl Ester
1-(2,2-Difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₂H₁₂F₂N₃O₂ 268.24 2,2-Difluoroethyl, Carboxylic Acid
Methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate C₁₂H₁₅N₃O₂ 257.27 Ethyl, Methyl Ester
Methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate C₁₇H₁₄FN₃O₂ 327.31 4-Fluorophenyl, Methyl Ester

*Estimated based on analogous structures .

Key Observations :
  • The 2,2-difluoroethyl group increases molecular weight by ~26 Da compared to ethyl.
  • Aromatic substituents (e.g., fluorophenyl) significantly elevate molecular weight and reduce solubility .

Biological Activity

Methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H13_{13}F2_{2}N3_{3}O2_{2}, with a molecular weight of approximately 269.25 g/mol. The compound features a pyrazolo ring fused with a pyridine structure and includes substituents such as methyl groups and a difluoroethyl group, which contribute to its chemical behavior and potential biological activities .

Antimicrobial Properties

Research indicates that pyrazolo[3,4-b]pyridines exhibit significant antimicrobial activity. A study demonstrated that derivatives of this class can inhibit the growth of various pathogens, including Mycobacterium tuberculosis. Specifically, compounds with certain substitutions showed promising antituberculotic activity in vitro against the H37Rv strain of M. tuberculosis .

Kinase Inhibition

This compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer. Studies have shown that related compounds can inhibit various disease-relevant protein kinases, suggesting that this compound may also exhibit similar properties .

PPARα Agonism

The compound's structural analogs have been identified as agonists for the human peroxisome proliferator-activated receptor alpha (PPARα). PPARα is involved in lipid metabolism and glucose homeostasis. Research has indicated that specific structural modifications can enhance the agonistic activity on PPARα, which is beneficial for managing metabolic disorders such as dyslipidemia .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Steric Bulk : The size and position of substituents significantly affect binding affinity and selectivity towards biological targets.
  • Hydrophobic Interactions : The presence of hydrophobic groups can enhance binding to lipid membranes or hydrophobic pockets in proteins.
  • Functional Groups : The carboxylate group plays a critical role in solubility and interaction with biological targets through hydrogen bonding .

Case Studies

Several studies have explored the biological activities of pyrazolo[3,4-b]pyridine derivatives:

  • Antitubercular Activity : A combinatorial library of derivatives was tested against M. tuberculosis using an in vitro MABA assay. Results indicated that specific substitutions led to enhanced efficacy compared to standard treatments .
  • Kinase Inhibition Profiles : A series of substituted pyrazolo[3,4-b]pyridines were evaluated for their ability to inhibit kinases involved in cancer progression. Compounds demonstrated varying degrees of inhibition against DYRK1A and GSK-3 kinases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Core formation : Condensation of pyrazole precursors with difluoroethylating agents (e.g., 2,2-difluoroethyl halides) under reflux conditions in polar aprotic solvents like DMF or DMSO.
  • Esterification : Introduction of the methyl carboxylate group via nucleophilic substitution or Mitsunobu reactions.
  • Optimization : Adjusting reaction temperatures (80–120°C) and catalysts (e.g., Pd or Cu for coupling steps) to improve yields.
  • Reference : Similar protocols are detailed in multi-step syntheses of pyrazolo-pyridine derivatives in European patent applications .

Q. How is the compound characterized structurally and analytically?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (400–500 MHz in DMSO-d₆ or CDCl₃) identify substituents like the 2,2-difluoroethyl group (δ 4.5–5.5 ppm for CH₂CF₂) and methyl esters (δ 3.7–3.9 ppm) .
  • LCMS/HRMS : Confirm molecular weight (e.g., ESIMS m/z: ~310–330 [M+1]) and purity (>95% by HPLC) .
  • X-ray Diffraction (if crystalline) : Resolve stereochemical ambiguities using single-crystal XRPD, as demonstrated for related pyrazolo-pyridine systems .

Advanced Research Questions

Q. How can low yields (<30%) in the final coupling step be addressed during synthesis?

  • Methodological Answer :

  • Reagent Optimization : Use freshly distilled difluoroethylating agents to avoid hydrolysis byproducts.
  • Catalytic Systems : Employ Pd(PPh₃)₄ or CuI for cross-coupling steps, as shown in analogous pyridine-ester syntheses .
  • Temperature Control : Gradual heating (stepwise from 50°C to 100°C) minimizes side reactions.
  • Workup Strategies : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) before proceeding to subsequent steps .

Q. How to resolve discrepancies between experimental and theoretical spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic Effects : Consider restricted rotation of the 2,2-difluoroethyl group, which may cause signal splitting in ¹H NMR. Variable-temperature NMR (VT-NMR) can confirm this .
  • Tautomerism : Pyrazolo[3,4-b]pyridine systems may exhibit tautomeric shifts; compare data with structurally characterized analogs (e.g., methyl 4-hydroxy-6-(trifluoromethyl)thieno[3,4-b]pyridine-1-carboxylate) .
  • Cross-Validation : Use 2D NMR (COSY, HSQC) and computational modeling (DFT) to assign ambiguous signals .

Q. What strategies stabilize fluorinated substituents (e.g., 2,2-difluoroethyl) during prolonged storage or reactions?

  • Methodological Answer :

  • Inert Conditions : Store the compound under argon or nitrogen to prevent hydrolysis of the difluoroethyl group.
  • Acidic Buffers : Use mildly acidic reaction conditions (pH 4–6) to avoid base-induced degradation, as recommended for fluorinated pyrazolo-pyridines .
  • Stability Testing : Monitor decomposition via TLC or LCMS at regular intervals during long-term storage .

Functionalization & Biological Evaluation

Q. How can the core structure be modified to study structure-activity relationships (SAR)?

  • Methodological Answer :

  • Peripheral Modifications : Introduce bioisosteres (e.g., replacing the methyl ester with amides via General Procedure F1) .
  • Heterocycle Fusion : Explore fused systems (e.g., pyrazolo[3,4-c]pyrazoles) using hydrazine hydrate or iodine-mediated cyclization .
  • Fluorine Scanning : Synthesize analogs with varied fluorination patterns (e.g., 3,4-difluorophenyl or trifluoromethyl groups) to assess electronic effects .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR or Aurora kinases) due to structural similarity to pyrazolo-pyridine kinase inhibitors .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with LC₅₀ determination via dose-response curves .
  • Metabolic Stability : Assess microsomal stability (human liver microsomes) to guide pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.